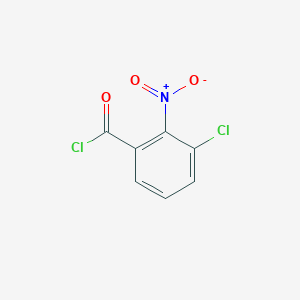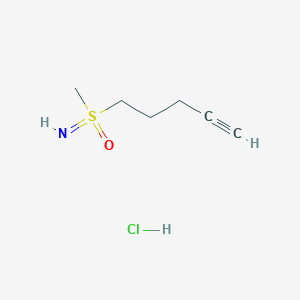
3-(2,4-dichlorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dichlorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one, also known as DFPM, is a pyrimidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a small molecule that exhibits a unique mechanism of action and has shown promising results in preclinical studies.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives exhibit significant biological activities, making them subjects of extensive research in medicinal chemistry. Their applications range from serving as potent anti-inflammatory and analgesic agents to displaying notable anticancer properties and participating in herbicidal activities.
Anti-inflammatory and Analgesic Activities : A study explored the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, demonstrating improved anti-inflammatory and analgesic activities. The nature of the substituent, especially chlorophenyl, played a crucial role in enhancing these activities, indicating the potential of structurally similar compounds in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).
Anticancer Activity : Another significant application of pyrimidine derivatives is in cancer therapy. For example, the synthesis and evaluation of thiazolodihydropyrimidinones have shown moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (B Shivarama Holla, B Sooryanarayana Rao, B K Sarojini, P M Akberali, 2004).
Herbicidal Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , were synthesized and demonstrated good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific concentrations, suggesting their utility in agricultural applications (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O/c18-13-4-1-12(15(19)7-13)9-22-10-21-16(8-17(22)23)11-2-5-14(20)6-3-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNHRYVZQPUEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

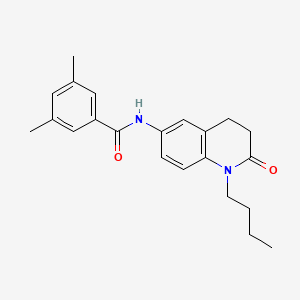
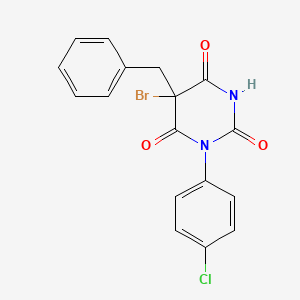
![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)
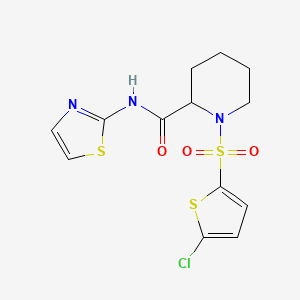
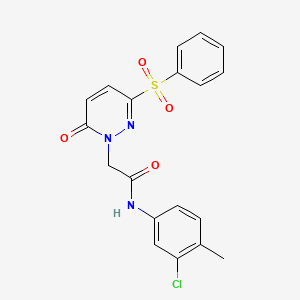
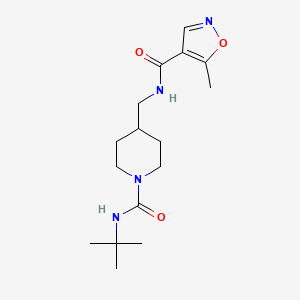
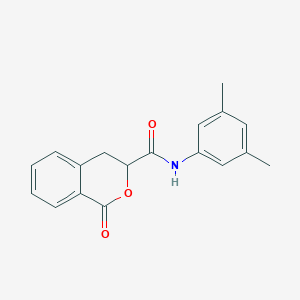
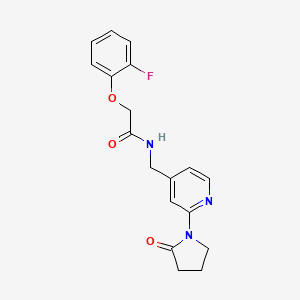
![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)
![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)
![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)
